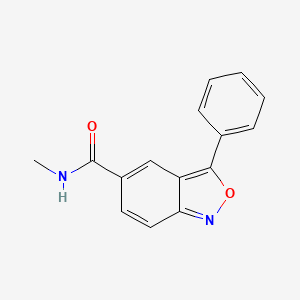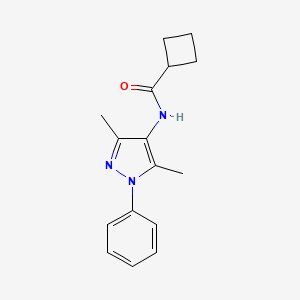
6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DQP and has been synthesized through various methods. In
Wirkmechanismus
The mechanism of action of DQP is not fully understood. However, studies have suggested that DQP may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, DQP has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. DQP has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that DQP has various biochemical and physiological effects. In vitro studies have demonstrated that DQP exhibits antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DQP has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, DQP has been shown to inhibit the replication of HIV in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
DQP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DQP is also stable under normal laboratory conditions. However, there are limitations to using DQP in lab experiments. For example, DQP is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of DQP is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on DQP. One area of interest is the development of DQP as a potential drug candidate for the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of DQP and to identify potential targets for drug development. In addition, studies are needed to investigate the safety and efficacy of DQP in animal models and clinical trials. Another area of interest is the development of DQP-based materials for use in electronic devices and other applications. Further studies are needed to investigate the properties of DQP-based materials and their potential applications.
Synthesemethoden
The synthesis of DQP has been achieved through various methods, including the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 3,4-dihydroquinoline-2-carbaldehyde. Another method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 3,4-dihydroquinoline-2-carboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
DQP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. In medicinal chemistry, DQP has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. In pharmaceuticals, DQP has been studied as a potential drug candidate for the treatment of cancer, HIV, and other diseases. In materials science, DQP has been investigated for its potential use in the development of organic semiconductors.
Eigenschaften
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-17-13(10-15(20)18(2)16(17)21)11-19-9-5-7-12-6-3-4-8-14(12)19/h3-4,6,8,10H,5,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFSJIITJXFAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CN2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)

![4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]-N-propylbenzamide](/img/structure/B7456922.png)
![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]acetamide](/img/structure/B7456944.png)

![4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-](/img/structure/B7456950.png)
![N-phenyl-4-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzamide](/img/structure/B7456955.png)
![6-[[Cyclohexyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7456963.png)
![2-[[Cycloheptyl(methyl)amino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456974.png)
![5,6-Dimethyl-4-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7456979.png)